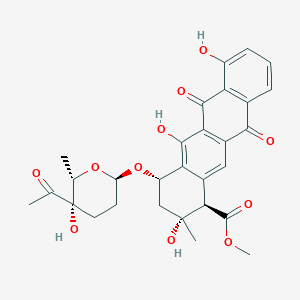

![molecular formula C11H14N2 B1249060 2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane](/img/structure/B1249060.png)

2-(3-Pyridyl)-7-azabicyclo[2.2.1]heptane

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

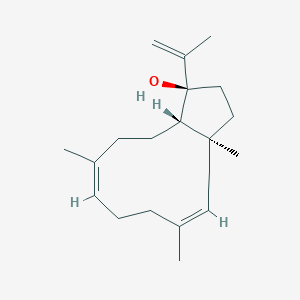

La déschloroépibatidine est un composé synthétique dérivé de l'épibatidine, un alcaloïde puissant initialement isolé de la peau de la grenouille empoisonnée équatorienne, Epipedobates tricolor. L'épibatidine est connue pour ses puissantes propriétés analgésiques, étant 200 à 400 fois plus puissante que la morphine. La déschloroépibatidine, comme son nom l'indique, est un dérivé où l'atome de chlore a été éliminé.

Méthodes De Préparation

La synthèse de la déschloroépibatidine implique plusieurs étapes, à partir de matières premières disponibles dans le commerce. Une voie de synthèse courante comprend les étapes suivantes :

Formation du cycle pyridine : Cette étape implique la cyclisation d'un précurseur adapté pour former le cycle pyridine.

Introduction de la structure azabicycloheptane : Ceci est réalisé par une série de réactions comprenant des étapes de cycloaddition et de fermeture de cycle.

Élimination de l'atome de chlore : L'étape finale implique l'élimination de l'atome de chlore pour donner la déschloroépibatidine.

Analyse Des Réactions Chimiques

La déschloroépibatidine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut être effectuée en utilisant des agents oxydants courants tels que le permanganate de potassium ou le trioxyde de chrome.

Réduction : Les réactions de réduction peuvent être effectuées en utilisant des agents tels que l'hydrure de lithium et d'aluminium ou le borohydrure de sodium.

Substitution : La déschloroépibatidine peut subir des réactions de substitution nucléophile, où des nucléophiles remplacent les atomes d'hydrogène sur le cycle pyridine.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques tels que le dichlorométhane, des catalyseurs tels que le palladium sur charbon, et des conditions de réaction allant de la température ambiante au reflux.

Applications de recherche scientifique

La déschloroépibatidine a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie et de la médecine :

Chimie : Elle est utilisée comme ligand dans l'étude des récepteurs nicotiniques de l'acétylcholine, aidant à élucider les mécanismes de liaison et les sous-types de récepteurs.

Biologie : La déschloroépibatidine est utilisée dans les études neurobiologiques pour comprendre le rôle des nAChR dans la neurotransmission et la plasticité synaptique.

Industrie : Bien qu'elle ne soit pas largement utilisée dans l'industrie, ses dérivés sont étudiés pour leurs applications thérapeutiques potentielles.

Mécanisme d'action

La déschloroépibatidine exerce ses effets principalement par son interaction avec les récepteurs nicotiniques de l'acétylcholine (nAChR). Ces récepteurs sont des canaux ioniques dépendants de ligands qui interviennent dans la transmission synaptique dans le système nerveux . La déschloroépibatidine se lie au sous-type α4β2 des nAChR avec une forte affinité, agissant comme un agoniste. Cette liaison entraîne l'ouverture du canal ionique, permettant l'afflux de cations tels que le sodium et le calcium, ce qui déclenche à son tour des voies de signalisation en aval impliquées dans la modulation de la douleur et la libération de neurotransmetteurs.

Applications De Recherche Scientifique

Deschloroepibatidine has several scientific research applications, particularly in the fields of chemistry, biology, and medicine :

Chemistry: It is used as a ligand in the study of nicotinic acetylcholine receptors, helping to elucidate the binding mechanisms and receptor subtypes.

Biology: Deschloroepibatidine is used in neurobiological studies to understand the role of nAChRs in neurotransmission and synaptic plasticity.

Industry: While not widely used in industry, its derivatives are being explored for potential therapeutic applications.

Mécanisme D'action

Deschloroepibatidine exerts its effects primarily through its interaction with nicotinic acetylcholine receptors (nAChRs). These receptors are ligand-gated ion channels that mediate synaptic transmission in the nervous system . Deschloroepibatidine binds to the α4β2 subtype of nAChRs with high affinity, acting as an agonist. This binding leads to the opening of the ion channel, allowing the influx of cations such as sodium and calcium, which in turn triggers downstream signaling pathways involved in pain modulation and neurotransmitter release.

Comparaison Avec Des Composés Similaires

La déschloroépibatidine est souvent comparée à d'autres dérivés de l'épibatidine et à des composés similaires en raison de ses propriétés uniques :

Épibatidine : Le composé parent, connu pour ses puissants effets analgésiques, mais limité par sa toxicité.

2’-Fluoro-3’-(4-nitrophényl)déschloroépibatidine : Un dérivé avec des modifications sur le cycle pyridine, montrant différentes affinités de liaison et sélectivités pour les sous-types de nAChR.

Varénicline : Un agoniste partiel des α4β2 nAChR, utilisé comme aide au sevrage tabagique, avec un profil de sécurité différent de celui de la déschloroépibatidine.

La particularité de la déschloroépibatidine réside dans sa forte affinité et sa sélectivité pour le sous-type α4β2 des nAChR, ce qui en fait un outil précieux dans la recherche neuropharmacologique.

Propriétés

Formule moléculaire |

C11H14N2 |

|---|---|

Poids moléculaire |

174.24 g/mol |

Nom IUPAC |

2-pyridin-3-yl-7-azabicyclo[2.2.1]heptane |

InChI |

InChI=1S/C11H14N2/c1-2-8(7-12-5-1)10-6-9-3-4-11(10)13-9/h1-2,5,7,9-11,13H,3-4,6H2 |

Clé InChI |

GYACOUGJSVTBRX-UHFFFAOYSA-N |

SMILES canonique |

C1CC2C(CC1N2)C3=CN=CC=C3 |

Synonymes |

deschloroepibatidine |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(4aR,6R,7R,7aS)-6-(5,6-dichlorobenzimidazol-1-yl)-2-hydroxy-2-sulfanylidene-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-7-ol](/img/structure/B1248983.png)

![(5S,8R,9S,10S,12R,13S,14S,17S)-17-[(2S,3R,5R)-1-chloro-2,3-dihydroxy-5-[(1S,2R)-2-methylcyclopropyl]hexan-2-yl]-12-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1248992.png)